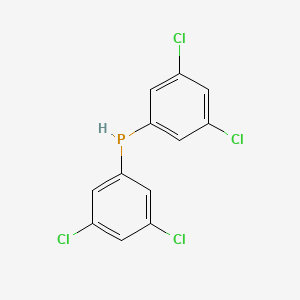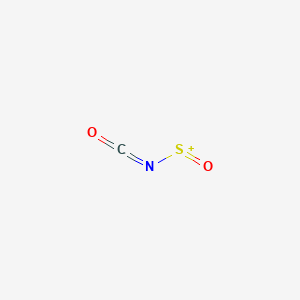![molecular formula C19H13NO2 B14198150 1-([1,1'-Biphenyl]-3-yl)-2-(pyridin-4-yl)ethane-1,2-dione CAS No. 918540-98-4](/img/structure/B14198150.png)
1-([1,1'-Biphenyl]-3-yl)-2-(pyridin-4-yl)ethane-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-([1,1’-Biphenyl]-3-yl)-2-(pyridin-4-yl)ethane-1,2-dione is a complex organic compound that features a biphenyl group and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,1’-Biphenyl]-3-yl)-2-(pyridin-4-yl)ethane-1,2-dione typically involves multi-step organic reactions. One common method includes the coupling of a biphenyl derivative with a pyridine derivative under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control reaction parameters. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-([1,1’-Biphenyl]-3-yl)-2-(pyridin-4-yl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially leading to new derivatives with unique properties.
Substitution: The biphenyl and pyridine rings can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce alcohols or amines.
科学研究应用
1-([1,1’-Biphenyl]-3-yl)-2-(pyridin-4-yl)ethane-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules can be studied to understand its potential as a drug candidate or biochemical probe.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.
作用机制
The mechanism by which 1-([1,1’-Biphenyl]-3-yl)-2-(pyridin-4-yl)ethane-1,2-dione exerts its effects involves interactions with molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The specific pathways involved depend on the compound’s structure and the nature of its interactions with target molecules.
相似化合物的比较
Similar Compounds
- 1-([1,1’-Biphenyl]-4-yl)-2-(pyridin-3-yl)ethane-1,2-dione
- 1-([1,1’-Biphenyl]-2-yl)-2-(pyridin-2-yl)ethane-1,2-dione
Uniqueness
1-([1,1’-Biphenyl]-3-yl)-2-(pyridin-4-yl)ethane-1,2-dione is unique due to its specific structural arrangement, which influences its chemical reactivity and potential applications. The position of the biphenyl and pyridine rings can significantly impact the compound’s properties, making it distinct from other similar compounds.
属性
CAS 编号 |
918540-98-4 |
|---|---|
分子式 |
C19H13NO2 |
分子量 |
287.3 g/mol |
IUPAC 名称 |
1-(3-phenylphenyl)-2-pyridin-4-ylethane-1,2-dione |
InChI |
InChI=1S/C19H13NO2/c21-18(15-9-11-20-12-10-15)19(22)17-8-4-7-16(13-17)14-5-2-1-3-6-14/h1-13H |
InChI 键 |
JANBZUQFOVLHHA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)C(=O)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


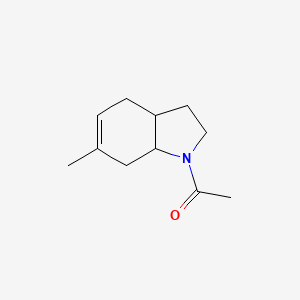
![4-[(2R)-5-Oxomorpholin-2-yl]phenyl methanesulfonate](/img/structure/B14198072.png)
![4-Chloro-2-[4-(4-methylpiperazin-1-yl)phenyl]quinazoline](/img/structure/B14198078.png)
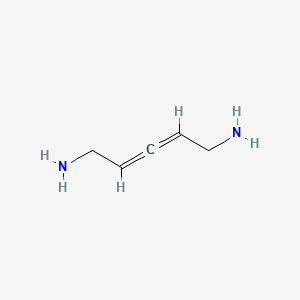
![(1Z)-N-[2-(Bromomethyl)-4-methoxyphenyl]-2,2,2-trifluoroethanimidoyl chloride](/img/structure/B14198085.png)
![(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)methanol](/img/structure/B14198086.png)
![2-[2-(Heptadec-8-ene-1-sulfinyl)-1,3-oxazol-5-YL]pyridine](/img/structure/B14198091.png)
![N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14198097.png)
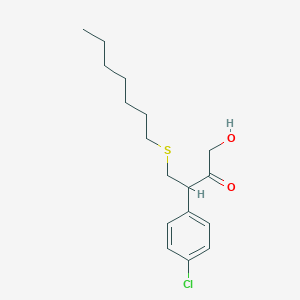

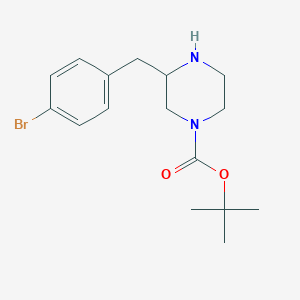
![Methanone, phenyl[3'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]-](/img/structure/B14198123.png)
